N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide
Overview
Description
N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide (NTFM) is an organic compound that has been widely studied in the scientific community. It is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, a catalyst in the synthesis of pharmaceuticals, and a tool for studying biochemical and physiological processes.
Scientific Research Applications
N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide has been used in a variety of scientific research applications, including as a reagent for organic synthesis, a catalyst for the synthesis of pharmaceuticals, and a tool for studying biochemical and physiological processes. It has been used as a reagent in the synthesis of a variety of compounds, including amino acids, peptides, and nucleotides. It has also been used as a catalyst in the synthesis of pharmaceuticals, such as antibiotics and antifungals. Additionally, it has been used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of drugs on the body.
Mechanism of Action
N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide acts as an inhibitor of several enzymes, including cytochrome P450 enzymes and proteases. Inhibition of cytochrome P450 enzymes can lead to decreased metabolism of drugs, resulting in increased bioavailability. Inhibition of proteases can lead to reduced inflammation and decreased tissue damage. Additionally, this compound has been shown to interact with several receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the opioid mu receptor.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including increased bioavailability of drugs, reduced inflammation, and decreased tissue damage. It has also been found to have neuroprotective effects, as evidenced by its ability to reduce the levels of pro-inflammatory cytokines and reduce the levels of oxidative stress. Additionally, this compound has been found to have antidepressant effects, as evidenced by its ability to increase the levels of serotonin 5-HT2A receptors in the brain.
Advantages and Limitations for Lab Experiments
N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide has several advantages for use in lab experiments, including its availability, low cost, and low toxicity. Additionally, it is a versatile compound that can be used in a variety of experiments, including organic synthesis, pharmaceutical synthesis, and biochemical and physiological studies. However, there are some limitations to its use, such as its high reactivity, which can lead to unwanted side reactions and the formation of byproducts. Additionally, it is not easily soluble in water, which can make it difficult to use in experiments that require aqueous solutions.
Future Directions
There are several potential future directions for N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide research, including the development of new synthesis methods, the exploration of its potential therapeutic applications, and the further investigation of its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential as a tool for studying the mechanism of action of drugs and its potential as a drug delivery system. Finally, further research could be conducted to explore its potential as an inhibitor of various enzymes and its potential as a tool for studying receptor interactions.
properties
IUPAC Name |
N-[3-amino-5-(trifluoromethyl)phenyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4,13H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIYSNQZJYPMKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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